

# T16A(inh)-C01: Application Notes and Protocols for Epithelial Transport Studies

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## Compound of Interest

Compound Name: T16A(inh)-C01

Cat. No.: B1682863

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## Introduction

**T16A(inh)-C01** is a selective inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), also known as ANO1.<sup>[1]</sup> This channel plays a crucial role in epithelial ion and fluid secretion in various tissues, including the airways, intestines, and salivary glands.<sup>[2][3]</sup>

Dysregulation of TMEM16A is implicated in several diseases, such as cystic fibrosis, asthma, and secretory diarrheas, making it a significant target for therapeutic intervention.<sup>[4][5][6]</sup>

**T16A(inh)-C01** provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TMEM16A in epithelial transport. These application notes provide detailed protocols for the use of **T16A(inh)-C01** in key experimental models of epithelial transport.

## Data Presentation

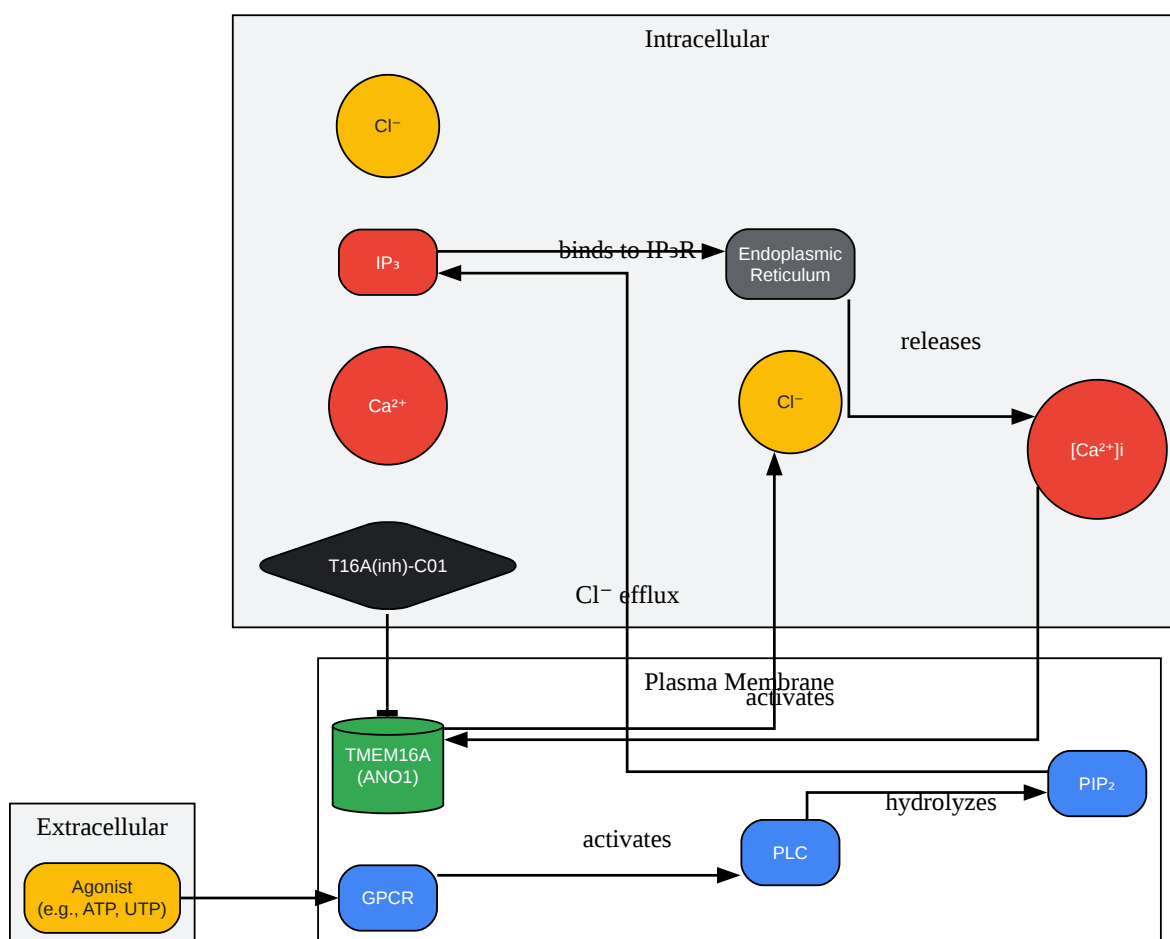
The inhibitory effects of **T16A(inh)-C01** and its closely related analog, T16A(inh)-A01, on TMEM16A-mediated chloride transport are summarized below. While specific data for **T16A(inh)-C01** is limited, the data for T16A(inh)-A01 provides a strong indication of its expected efficacy and potency in similar experimental settings.

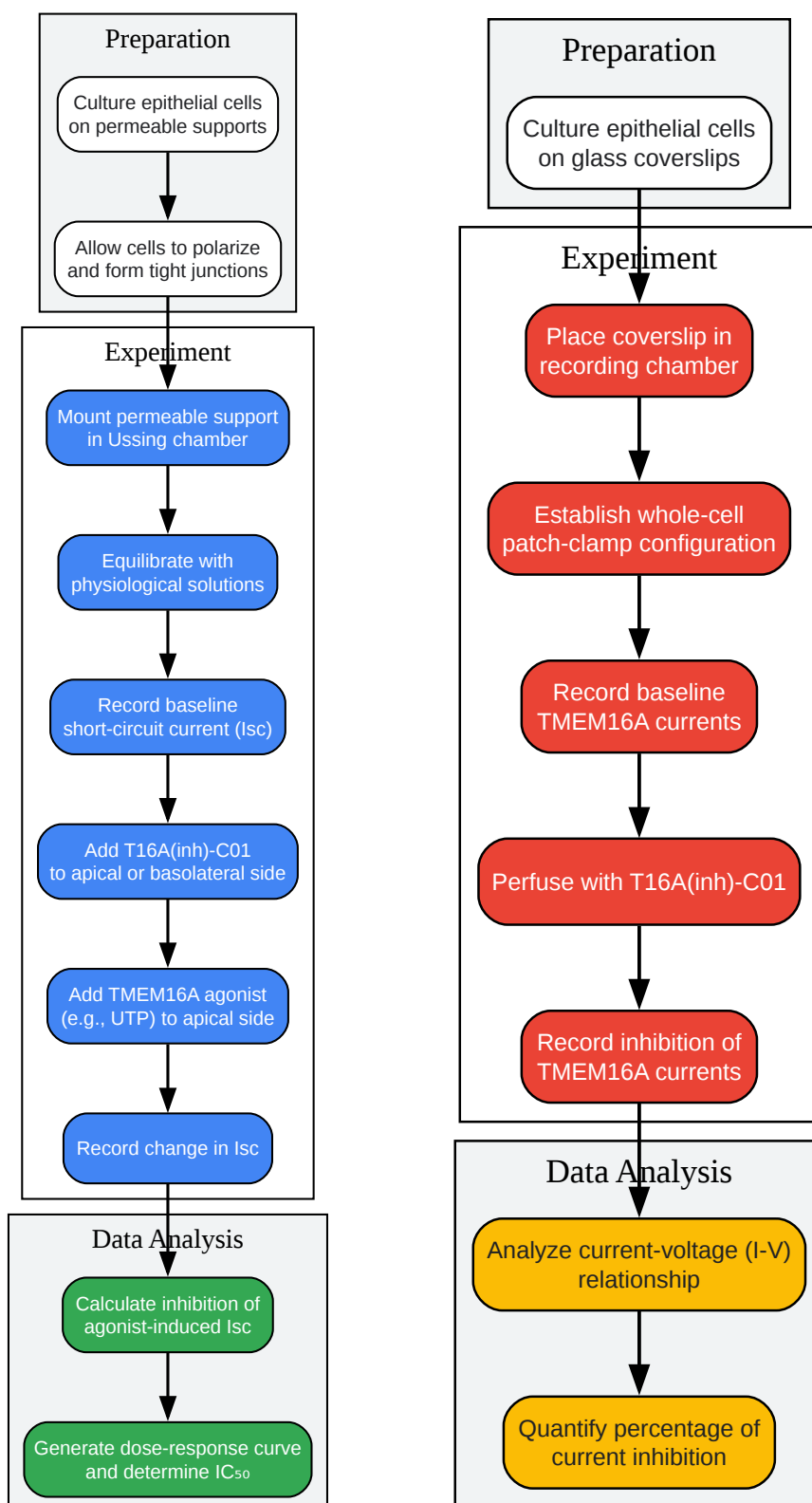
Compound	Parameter	Value	Cell Type/Model	Comments	Reference
T16A(inh)-C01	IC <sub>50</sub>	8.4 µM	Not specified (ANO1-mediated chloride channel)	Blocks the TMEM16A (ANO1) mediated chloride channel without interfering with calcium signaling.	<a href="#">[1]</a>
T16A(inh)-A01	IC <sub>50</sub>	~1 µM	FRT cells expressing human TMEM16A	Potent inhibitor of TMEM16A.	<a href="#">[7]</a>
T16A(inh)-A01	Inhibition	~50%	Human bronchial epithelial cells from CF subjects	Inhibited the initial peak of UTP-stimulated short-circuit current.	<a href="#">[8]</a>
T16A(inh)-A01	Inhibition	~25%	Human bronchial epithelial cells from CF subjects	Reduced UTP-stimulated peak apical membrane chloride conductance.	<a href="#">[8]</a>

T16A(inh)-A01	IC <sub>50</sub>	3.4 $\mu$ M	Rabbit urethral interstitial cells of Cajal (RUICC)	Inhibited depolarization-evoked Ca <sup>2+</sup> -activated Cl <sup>-</sup> currents.	<a href="#">[9]</a>
T16A(inh)-A01	IC <sub>50</sub>	1.7 $\mu$ M	Mouse thoracic aorta	Relaxed pre-contracted smooth muscle, similar to its effect on epithelial short-circuit current.	<a href="#">[10]</a>

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.





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